molecular formula C11H11FO3 B1302094 Ethyl 3-fluoro-4-methylbenzoylformate CAS No. 732251-65-9

Ethyl 3-fluoro-4-methylbenzoylformate

Cat. No.: B1302094
CAS No.: 732251-65-9
M. Wt: 210.2 g/mol
InChI Key: VUTUZFBEEDJHDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-fluoro-4-methylbenzoylformate typically involves the esterification of 3-fluoro-4-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-4-methylbenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-fluoro-4-methylbenzoylformate is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-4-methylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Ethyl 3-fluoro-4-methylbenzoylformate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

ethyl 2-(3-fluoro-4-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-3-15-11(14)10(13)8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTUZFBEEDJHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374520
Record name Ethyl 3-fluoro-4-methylbenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732251-65-9
Record name Ethyl 3-fluoro-4-methylbenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 732251-65-9
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